

Spectroscopic Profile of (R)-2-amino-3-cyclopentylpropanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: (R)-2-amino-3-cyclopentylpropanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **(R)-2-amino-3-cyclopentylpropanoic acid**, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for the free amino acid, this document presents a detailed profile based on established spectroscopic principles and predicted data. It includes anticipated data for Nuclear Magnetic Resonance (^1H NMR, ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Furthermore, this guide outlines standardized experimental protocols for the acquisition of such data.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for **(R)-2-amino-3-cyclopentylpropanoic acid**. This data is crucial for the identification, characterization, and quality control of the compound in a research and development setting.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8 - 4.0	Doublet of Doublets	1H	α -H
~1.8 - 2.0	Multiplet	1H	β -H
~1.4 - 1.8	Multiplet	10H	Cyclopentyl-H
Variable	Broad Singlet	3H	$-\text{NH}_3^+$
Variable	Broad Singlet	1H	$-\text{COOH}$

Note: Predicted chemical shifts are for a solution in D_2O or a similar polar solvent. The chemical shifts of the amine and carboxylic acid protons are highly dependent on the solvent, pH, and concentration and may exchange with deuterium in D_2O , leading to their disappearance from the spectrum.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~175 - 180	C=O (Carboxylic Acid)
~55 - 60	α -C
~35 - 40	β -C
~30 - 35	Cyclopentyl-C (CH)
~25 - 30	Cyclopentyl-C (CH_2)

Note: Predicted chemical shifts are based on the functional groups and carbon environments within the molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3000 - 3300	O-H (Carboxylic Acid)	Stretching (Broad)
2800 - 3000	N-H (Amine Salt)	Stretching (Broad)
2850 - 2960	C-H (Aliphatic)	Stretching
~1700 - 1730	C=O (Carboxylic Acid)	Stretching
~1580 - 1650	N-H (Amine Salt)	Bending
~1450 - 1470	C-H (Aliphatic)	Bending

Note: The zwitterionic nature of amino acids in the solid state can lead to broad and complex absorption bands for the amine and carboxylate groups.

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₈ H ₁₅ NO ₂
Molecular Weight	157.21 g/mol
Monoisotopic Mass	157.1103 u
Predicted [M+H] ⁺	158.1176
Predicted [M-H] ⁻	156.0924

Note: The exact mass and predicted ionic masses are crucial for high-resolution mass spectrometry (HRMS) analysis, which provides unambiguous elemental composition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a foundation for researchers to obtain experimental data for **(R)-2-amino-3-cyclopentylpropanoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation and confirmation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **(R)-2-amino-3-cyclopentylpropanoic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D_2O , DMSO-d_6 , or CD_3OD). The choice of solvent will affect the chemical shifts and the observation of exchangeable protons.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Solvent suppression techniques may be necessary if residual solvent signals obscure the analyte peaks.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - This experiment typically requires a larger number of scans due to the low natural abundance of ^{13}C .
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH , CH_2 , and CH_3 groups.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS or a residual solvent peak).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:**
 - **Solid State (KBr Pellet):** Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm^{-1} .
- **Data Analysis:** The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound. Identify characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

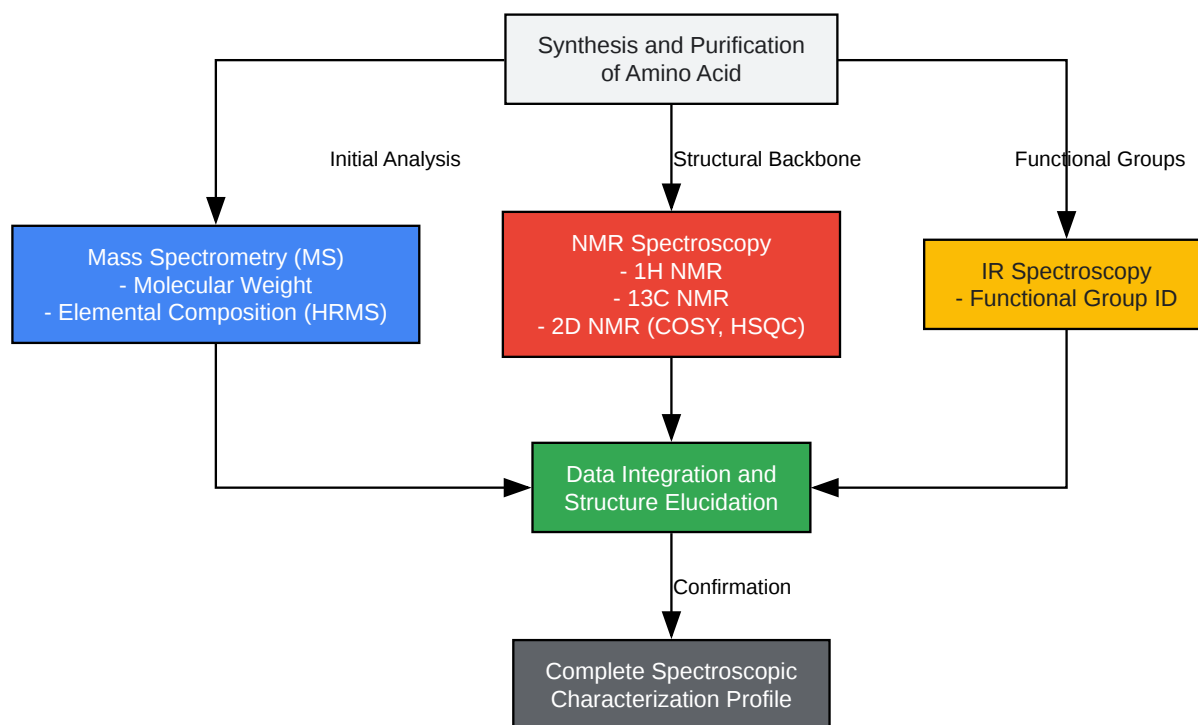
Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide can be added to promote ionization.

- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Data Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS). Acquire spectra in both positive and negative ion modes to observe $[M+H]^+$ and $[M-H]^-$ ions, respectively.
 - High-Resolution Mass Spectrometry (HRMS): Utilize a high-resolution instrument (e.g., TOF, Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.
 - Tandem Mass Spectrometry (MS/MS): If structural information is desired, perform MS/MS experiments by selecting the parent ion of interest and inducing fragmentation to observe the characteristic daughter ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. For HRMS data, use the accurate mass to calculate the elemental formula.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel amino acid like **(R)-2-amino-3-cyclopentylpropanoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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